molecular formula C23H27NO B12541971 1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one CAS No. 652995-75-0

1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one

Cat. No.: B12541971
CAS No.: 652995-75-0
M. Wt: 333.5 g/mol
InChI Key: BFGYZKBXGUZZAR-UHFFFAOYSA-N
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Description

1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of piperidinones, which are derivatives of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of butyl, ethenyl, and diphenyl groups attached to the piperidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of 4-ethenyl-3,3-diphenylpiperidin-2-one with butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the butyl or ethenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidinone derivatives.

Scientific Research Applications

1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3,3-diphenylpiperidin-2-one: Lacks the ethenyl group, which may affect its reactivity and biological activity.

    4-Ethenyl-3,3-diphenylpiperidin-2-one: Lacks the butyl group, which may influence its solubility and pharmacokinetic properties.

    1-Butyl-4-methyl-3,3-diphenylpiperidin-2-one: Contains a methyl group instead of an ethenyl group, leading to different chemical and biological properties.

Uniqueness

1-Butyl-4-ethenyl-3,3-diphenylpiperidin-2-one is unique due to the presence of both butyl and ethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

652995-75-0

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

1-butyl-4-ethenyl-3,3-diphenylpiperidin-2-one

InChI

InChI=1S/C23H27NO/c1-3-5-17-24-18-16-19(4-2)23(22(24)25,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h4,6-15,19H,2-3,5,16-18H2,1H3

InChI Key

BFGYZKBXGUZZAR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C=C

Origin of Product

United States

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